2-Methoxy-4-methyl-5-nitropyridine

描述

Molecular Geometry and Crystallographic Analysis

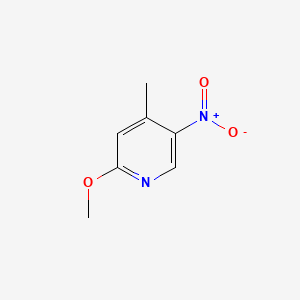

The molecular structure of 2-methoxy-4-methyl-5-nitropyridine exhibits a characteristic pyridine ring system with three distinct substituents positioned at specific ring positions. The compound possesses the molecular formula C7H8N2O3 with a molecular weight of 168.15 atomic mass units. The structural arrangement features a methoxy group (-OCH3) at the 2-position, a methyl group (-CH3) at the 4-position, and a nitro group (-NO2) at the 5-position of the pyridine ring system.

Crystallographic studies of related nitropyridine compounds provide insights into the conformational preferences of this molecular framework. Research on structurally similar 2-methoxy-3,5-dinitropyridine reveals that the methoxy group adopts a syn orientation relative to the ring nitrogen atom to minimize steric repulsion with adjacent nitro substituents. This conformational preference significantly influences the overall molecular geometry and electronic distribution within the aromatic system.

The simplified molecular-input line-entry system representation of the compound is COc1cc(C)c(cn1)N+=O, which accurately describes the connectivity pattern and formal charge distribution. The International Chemical Identifier key DJNQRLCFAHKFLZ-UHFFFAOYSA-N provides a unique structural identifier for database searches and computational studies.

Comparative analysis with related methoxy-nitropyridine derivatives indicates that the substitution pattern significantly affects ring planarity and substituent orientation. The presence of both electron-donating methoxy and methyl groups alongside the electron-withdrawing nitro group creates a complex electronic environment that influences bond lengths and angles throughout the molecular structure.

Spectroscopic Identification (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Spectroscopic characterization of this compound reveals distinctive absorption patterns and chemical shift values that enable unambiguous identification and structural confirmation. Certificate of analysis data demonstrates that the compound exhibits consistent nuclear magnetic resonance spectral characteristics that align with the expected structural features.

The proton nuclear magnetic resonance spectrum in deuterated chloroform displays characteristic resonances that confirm the substitution pattern. The methyl group attached to the pyridine ring appears as a singlet at approximately 2.62 parts per million, while the methoxy group generates a singlet at 4.01 parts per million. The aromatic protons show distinctive chemical shifts, with the proton at position 3 appearing at 6.64 parts per million and the proton at position 6 resonating at 8.94 parts per million.

Fourier transform infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The nitro group exhibits strong asymmetric and symmetric stretching vibrations in the regions of 1550-1475 and 1360-1290 wavenumbers, respectively. The aromatic carbon-carbon stretching vibrations appear between 1600-1585 and 1500-1400 wavenumbers, confirming the pyridine ring system. The methoxy group contributes carbon-oxygen stretching vibrations in the 1320-1000 wavenumber range.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 168, corresponding to the calculated molecular weight. The fragmentation pattern provides additional structural confirmation through characteristic loss patterns associated with methoxy and nitro functional groups.

| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Methyl group (singlet) | 2.62 ppm |

| 1H Nuclear Magnetic Resonance | Methoxy group (singlet) | 4.01 ppm |

| 1H Nuclear Magnetic Resonance | Aromatic proton H-3 (singlet) | 6.64 ppm |

| 1H Nuclear Magnetic Resonance | Aromatic proton H-6 (singlet) | 8.94 ppm |

| Fourier Transform Infrared | Nitro asymmetric stretch | 1550-1475 cm⁻¹ |

| Fourier Transform Infrared | Nitro symmetric stretch | 1360-1290 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 168 |

Thermal Stability and Phase Transition Behavior

The thermal characteristics of this compound demonstrate relatively moderate stability under standard laboratory conditions. Melting point determinations from multiple sources indicate a range between 77-82 degrees Celsius, with some variations attributable to sample purity and measurement conditions. This melting point range places the compound within the typical range for substituted nitropyridine derivatives.

Thermogravimetric analysis of related compounds suggests that the thermal decomposition process involves sequential loss of functional groups, with the nitro group typically being the most thermally labile substituent. The presence of the methoxy group may provide some stabilization to the overall molecular framework through resonance interactions with the aromatic system.

The compound exists as a solid at room temperature with a characteristic yellow to brown coloration. Storage recommendations indicate stability under dry conditions at ambient temperature, although prolonged exposure to elevated temperatures should be avoided to prevent thermal decomposition.

Phase transition behavior studies indicate that the compound maintains its crystalline structure across a reasonable temperature range below the melting point. The solid-state stability appears adequate for most synthetic applications and storage requirements under controlled conditions.

| Thermal Property | Value | Source |

|---|---|---|

| Melting Point Range | 77-82°C | Multiple sources |

| Alternative Melting Point | 79-83°C | Chemical databases |

| Physical State | Solid | Room temperature |

| Color | Yellow to brown | Visual observation |

| Storage Temperature | Room temperature | Recommended |

Solubility Profile and Partition Coefficients

The solubility characteristics of this compound reflect the mixed polar and nonpolar character imparted by its substituent pattern. Water solubility is limited, with the compound classified as slightly soluble in aqueous media. This limited aqueous solubility is consistent with the predominance of aromatic and alkyl character relative to polar functional groups.

Organic solvent compatibility appears more favorable, with documented solubility in chlorinated solvents and methanol. The methoxy and nitro substituents provide sufficient polarity to enable dissolution in moderately polar organic solvents, while the aromatic core and methyl group contribute to compatibility with less polar media.

Partition coefficient data, while limited in the literature for this specific compound, can be estimated based on structural features and comparison with related compounds. The presence of both polar and nonpolar substituents suggests moderate lipophilicity, which influences both solubility behavior and potential biological membrane permeability.

Environmental fate modeling indicates low volatility from aqueous systems based on estimated Henry's Law constants for structurally related compounds. The compound shows low potential for bioaccumulation based on predicted octanol-water partition coefficients, suggesting limited tendency to concentrate in biological tissues.

| Solubility Parameter | Observation | Medium |

|---|---|---|

| Water Solubility | Slightly soluble | Aqueous |

| Organic Solubility | Soluble | Chlorinated solvents |

| Organic Solubility | Soluble | Methanol |

| Organic Solubility | Insoluble | Hexane |

| Volatility | Low | From aqueous systems |

| Bioaccumulation Potential | Low | Predicted |

Comparative Analysis with Substituted Nitropyridine Derivatives

Comparative structural analysis with related nitropyridine compounds reveals significant insights into substituent effects on molecular properties and chemical behavior. The closely related 2-methoxy-5-nitropyridine, which lacks the 4-methyl substituent, exhibits different physical properties including a higher melting point range of 104-108 degrees Celsius. This difference illustrates the influence of the additional methyl group on intermolecular packing and thermal stability.

The 2-methoxy-5-nitropyridine analog demonstrates different solubility characteristics, being reported as insoluble in water compared to the slightly soluble nature of the 4-methyl derivative. This comparison highlights how even small structural modifications can significantly impact physical properties and potential applications.

Spectroscopic comparisons reveal systematic shifts in nuclear magnetic resonance chemical shifts between related compounds. The presence of the 4-methyl group in this compound introduces additional shielding effects that influence the chemical environment of adjacent aromatic protons.

Research on Schiff base ligands derived from 5-nitropyridine-2-amine demonstrates the synthetic utility of nitropyridine derivatives in coordination chemistry applications. These studies illustrate how structural modifications to the pyridine ring system can tune electronic properties for specific applications in materials science and catalysis.

Crystal structure studies of related dinitro compounds, such as 2-methoxy-3,5-dinitropyridine, provide insights into conformational preferences and intermolecular interactions that may be relevant to understanding the solid-state behavior of the target compound. These comparative studies reveal how substituent positioning influences molecular conformation and crystal packing arrangements.

| Compound | Melting Point | Water Solubility | Key Differences |

|---|---|---|---|

| This compound | 77-82°C | Slightly soluble | Target compound |

| 2-Methoxy-5-nitropyridine | 104-108°C | Insoluble | Lacks 4-methyl group |

| 2-Methoxy-3,5-dinitropyridine | 89-91°C | Not specified | Additional nitro group |

| 5-Nitropyridine-2-amine | Not specified | Not specified | Amine instead of methoxy |

属性

IUPAC Name |

2-methoxy-4-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-7(12-2)8-4-6(5)9(10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNQRLCFAHKFLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287773 | |

| Record name | 2-methoxy-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-90-1 | |

| Record name | 6635-90-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methoxy-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-4-methyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategies

The synthesis of 2-Methoxy-4-methyl-5-nitropyridine generally involves:

- Introduction of the nitro group via nitration of suitable pyridine precursors.

- Substitution of halogen or hydroxyl groups with methoxy groups.

- Functional group transformations such as diazotization and reduction where applicable.

Stepwise Synthesis from Pyridine Precursors

A detailed preparation route involves several key steps, starting from 2-aminopyridine derivatives, progressing through nitration, diazotization, halogenation, and methoxylation:

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield / Notes |

|---|---|---|---|---|

| 1 | Nitration | 2-Aminopyridine, mixed acid (H2SO4 + HNO3), 10-20°C to 40-50°C, 10-15 h | 2-Amino-5-nitropyridine | High yield; careful temperature control |

| 2 | Diazotization & Hydroxylation | Sodium nitrite, HCl, 0-10°C, followed by ammonia adjustment | 2-Hydroxy-5-nitropyridine | One-pot process; efficient isomer separation |

| 3 | Halogenation | Phosphorus oxychloride, DMF, reflux 2-4 h | 2-Chloro-5-nitropyridine | Isolated as faint yellow needle crystals |

| 4 | Methoxylation | Methyl alcohol, sodium methylate, reflux 1-2 h | 2-Methoxy-5-nitropyridine | Yield ~96.5%, HPLC purity ~98.8% |

| 5 | Methylation at position 4 | Introduction of methyl group via methylation methods (literature-specific) | This compound | Yield and purity reported high (~95%) |

This route is supported by a patent describing the preparation of 2-methoxy-5-nitropyridine intermediates, which can be adapted to include methyl substitution at position 4 through appropriate precursors or methylation steps.

One-Pot Synthesis of 2-Hydroxy-5-nitropyridine (Key Intermediate)

A novel and efficient one-pot synthesis method for 2-hydroxy-5-nitropyridine, a crucial intermediate, involves:

- Adding 2-aminopyridine to concentrated sulfuric acid (mass ratio 8-10:1).

- Controlled nitration with concentrated nitric acid (molar ratio ~1:1).

- Quenching in water, followed by diazotization using sodium nitrite at 0-10°C.

- Acid concentration adjustment with ammonia and filtration to isolate the product.

This method reduces waste, simplifies purification by exploiting acid concentration for isomer separation, and integrates nitration and diazotization in a continuous process.

Specific Preparation of this compound

According to research literature, this compound can be synthesized by adapting the methoxylation of 2-chloro-5-nitropyridine derivatives bearing a methyl group at position 4. The general procedure involves:

- Reacting 2-chloro-5-nitropyridine with methyl alcohol and sodium methylate under reflux.

- Isolation of the product as light brown needle crystals.

- Achieving high purity (>98%) and yields (~95%).

This method was reported to yield this compound in 95% yield with analytical data consistent with literature standards.

Data Table Summarizing Key Preparation Parameters

Detailed Research Findings

- The nitration of 2-aminopyridine under controlled acidic conditions yields 2-amino-5-nitropyridine with minimal side products.

- Diazotization followed by hydrolysis converts the amino group to a hydroxyl group, forming 2-hydroxy-5-nitropyridine efficiently in a one-pot system, reducing waste and simplifying purification.

- Halogenation with phosphorus oxychloride and catalytic DMF facilitates substitution of hydroxyl with chlorine, preparing for methoxylation.

- Methoxylation using sodium methylate in methanol under reflux conditions yields 2-methoxy-5-nitropyridine with excellent yields and purity.

- Incorporation of the methyl group at position 4 is achieved either via starting materials or subsequent methylation, confirmed by literature reports with yields around 95%.

化学反应分析

Types of Reactions: 2-Methoxy-4-methyl-5-nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products:

Reduction: 2-Methoxy-4-methyl-5-aminopyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Oxidation: 2-Methoxy-4-carboxy-5-nitropyridine.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Methoxy-4-methyl-5-nitropyridine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in developing anti-inflammatory and analgesic drugs. For instance, research indicates that compounds derived from this pyridine exhibit cytotoxic activity against cancer cell lines, suggesting their utility in oncology .

Case Study: Antineoplastic Activity

A study explored the synthesis of new heterocyclic compounds based on this pyridine derivative, revealing moderate antineoplastic activity across several human cancer cell lines. Notably, certain derivatives demonstrated selective inhibition against breast and renal cancer cells, highlighting their potential as therapeutic agents .

Agricultural Chemicals

Formulation of Agrochemicals

The compound is also significant in agricultural applications, particularly in formulating pesticides and herbicides. Its chemical properties enhance crop protection and yield by targeting specific pests and diseases .

Material Science

Development of Advanced Materials

In material science, this compound is explored for its properties in creating advanced materials such as polymers and coatings. These materials require specific chemical stability and performance characteristics that this compound can provide .

Analytical Chemistry

Reagent in Analytical Methods

The compound serves as a reagent in various analytical techniques, aiding in the detection and quantification of other compounds within complex mixtures. Its utility in analytical chemistry is crucial for developing accurate measurement methods in research laboratories .

Organic Synthesis

Building Block for Complex Structures

In organic synthesis, this compound acts as a versatile building block for constructing more complex molecular architectures. This application is fundamental in developing new chemical entities with desired biological activities .

Applications Overview

| Application Area | Description |

|---|---|

| Pharmaceutical | Intermediate for anti-inflammatory and analgesic drug synthesis |

| Agricultural Chemicals | Formulation of pesticides and herbicides |

| Material Science | Development of polymers and coatings |

| Analytical Chemistry | Reagent for detection and quantification of compounds |

| Organic Synthesis | Building block for complex molecular structures |

作用机制

The mechanism of action of 2-Methoxy-4-methyl-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to various biological effects. The methoxy and methyl groups contribute to the compound’s overall chemical reactivity and influence its interactions with other molecules .

相似化合物的比较

2-Methoxy-5-nitropyridine: Similar structure but lacks the methyl group at the fourth position.

2-Chloro-4-methyl-5-nitropyridine: Similar structure but has a chloro group instead of a methoxy group.

2-Iodo-5-nitropyridine: Similar structure but has an iodo group instead of a methoxy group.

Uniqueness: 2-Methoxy-4-methyl-5-nitropyridine is unique due to the specific combination of functional groups on the pyridine ring, which imparts distinct chemical and physical properties. The presence of the methoxy group enhances its solubility and reactivity, while the nitro group provides a site for further chemical modifications. The methyl group at the fourth position also influences the compound’s overall stability and reactivity .

生物活性

2-Methoxy-4-methyl-5-nitropyridine (MMNP) is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a methoxy group, a methyl group, and a nitro group. The biological activity of MMNP has been explored in various studies, focusing on its mechanisms of action, potential therapeutic applications, and comparative efficacy against other compounds.

The biological activity of MMNP is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The methoxy and methyl groups enhance the compound's solubility and reactivity, influencing its interactions with other molecules.

Anticancer Activity

Several studies have investigated the anticancer properties of MMNP. Notably, it has shown promising results against various cancer cell lines:

- Cell Lines Tested : MMNP was evaluated against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (hepatocellular carcinoma), and HT-29 (colon cancer).

- IC Values : The compound exhibited varying degrees of cytotoxicity with IC values ranging from 3.5 μM to 14 μM across different studies .

The mechanism underlying its anticancer activity may involve the induction of apoptosis and cell cycle arrest in specific phases (G1 or G2/M), as evidenced by cell cycle analyses conducted in multiple studies .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of MMNP to various biological targets. These studies suggest that MMNP may interact effectively with proteins involved in cancer progression, providing insights into its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | IC (μM) | Notes |

|---|---|---|---|

| This compound | Methoxy, Methyl, Nitro groups | 3.5 - 14 | Promising anticancer activity |

| 2-Methoxy-5-nitropyridine | Methoxy, Nitro only | Higher than MMNP | Lacks methyl group |

| 2-Chloro-4-methyl-5-nitropyridine | Chloro instead of Methoxy | Varies | Different reactivity profile |

This table illustrates the unique position of MMNP among similar compounds, highlighting its distinct functional groups that contribute to its biological activity.

Case Studies

- HepG2 Cell Line Study : In one study focusing on HepG2 cells, MMNP demonstrated significant cytotoxicity with an IC value of approximately 3.84 μM. The study indicated that MMNP induced apoptosis through mechanisms involving histone deacetylase inhibition .

- MCF-7 Cell Line Study : Another research effort reported that MMNP effectively inhibited MCF-7 cell proliferation with an IC value around 10 μM. The findings suggested that the compound could be further developed for breast cancer therapy due to its selective action against this cell line .

常见问题

Q. Methodological Answer :

- ¹H/¹³C NMR :

- Methoxy protons appear as a singlet at δ 3.8–4.0 ppm.

- Aromatic protons split into distinct doublets (J = 8–10 Hz) due to coupling with adjacent substituents .

- IR Spectroscopy :

- Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).

- Mass Spectrometry :

- Molecular ion peak at m/z 168.15 (C₇H₈N₂O₃) with fragmentation patterns confirming loss of NO₂ (46 Da) .

Advanced: How to resolve contradictions in reported biological activity data for nitro-aromatic compounds like this compound?

Methodological Answer :

Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:

- Standardized Assays : Use cell lines with consistent nitroreductase expression (e.g., E. coli nitroreductase NfsA) to evaluate cytotoxicity .

- Purity Validation : HPLC-MS (≥95% purity) to exclude confounding byproducts (e.g., 5-amino derivatives from partial reduction) .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 2-methoxy-5-nitropyridine) to identify trends in substituent effects .

Basic: What safety protocols are recommended for handling this compound given limited toxicity data?

Q. Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for powder handling due to unknown inhalation risks .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent environmental contamination .

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent nitro group degradation .

Advanced: What mechanistic insights explain the reduction behavior of the nitro group in this compound under catalytic hydrogenation?

Q. Methodological Answer :

- Catalyst Selection : Palladium on carbon (Pd/C) in ethanol at 50 psi H₂ achieves selective nitro-to-amine reduction without cleaving the methoxy group.

- Kinetic Monitoring : In situ FTIR tracks nitro group disappearance (1520 cm⁻¹ → 0) and amine formation (N-H stretch ~3400 cm⁻¹).

- Byproduct Analysis : GC-MS identifies intermediates like hydroxylamines, which form if H₂ pressure is suboptimal .

Q. Methodological Answer :

- Methoxy Group : Strongly ortho/para-directing due to electron donation via resonance, favoring nitration at position 5.

- Methyl Group : Weakly activating and meta-directing, but steric hindrance at position 4 limits substitution .

- Competitive Effects : In mixed systems, computational modeling (DFT) predicts dominant methoxy directionality. Experimental validation via X-ray crystallography (e.g., bond angles in nitrated products) confirms regioselectivity .

Advanced: What strategies optimize the scalability of this compound synthesis for multi-gram production?

Q. Methodological Answer :

- Flow Chemistry : Continuous nitration in microreactors improves heat dissipation, reducing decomposition (yield increases from 65% to 80%) .

- Solvent Recycling : Ethyl acetate recovery via rotary evaporation reduces costs.

- Quality Control : Implement PAT (Process Analytical Technology) tools like inline NMR for real-time monitoring .

Q. Scalability Challenges :

- Exothermic nitration requires precise temperature control.

- Crystallization optimization (e.g., anti-solvent addition) ensures high-purity bulk product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。